N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine
Description
N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine is a substituted benzene-1,2-diamine derivative characterized by a methyl group at the 5-position of the aromatic ring and a 2-methoxyethyl group attached to one of the primary amine nitrogen atoms.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-8-3-4-9(11)10(7-8)12-5-6-13-2/h3-4,7,12H,5-6,11H2,1-2H3 |
InChI Key |
JNWGPCMPLOWEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of related benzene-1,2-diamine derivatives can be achieved in two steps from benzylamine and nitrobenzene. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but similar compounds are often produced using large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for temperature, pressure, and pH control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets and pathways. The methoxyethyl group influences the electronic environment of the benzene ring and adjacent nitrogen atoms, affecting the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine (CAS: 1162697-07-5)
- Structure : Differs by replacing the 5-methyl group with bromine.
- Impact : Bromine is electron-withdrawing, reducing electron density on the aromatic ring compared to the methyl group. This alters reactivity in electrophilic substitution reactions (e.g., bromine directs meta, while methyl directs ortho/para) .
- Molecular Weight: 245.12 g/mol (vs.
N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine (CAS: 861519-21-3)
- Structure : Features an iodophenyl group instead of methoxyethyl.
- The iodine atom also introduces polarizability, affecting solubility in non-polar solvents .
- Molecular Weight : 324.16 g/mol, significantly higher than the target compound .
N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine (CAS: 74769-84-9)
- Structure : Substitutes methoxyethyl with a chlorophenyl group.
- Impact : Chlorine’s electron-withdrawing nature deactivates the aromatic ring, contrasting with the electron-donating methoxy group. This difference influences regioselectivity in subsequent reactions (e.g., chlorophenyl derivatives favor electrophilic attack at specific positions) .
Positional Isomerism and Reactivity
N-(2-Bromophenyl)-4-methylbenzene-1,2-diamine (3c)
- Structure : Methyl group at the 4-position (vs. 5-position in the target compound).
- Impact : Positional isomerism affects electronic distribution. A 4-methyl group may enhance conjugation with the amine groups, altering redox properties or coordination behavior compared to the 5-methyl isomer .
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
- Structure : Contains trifluoromethyl and nitro groups, which are strongly electron-withdrawing.
- Impact : These groups significantly deactivate the aromatic ring, reducing nucleophilicity of the amine groups. The target compound’s methoxyethyl group, in contrast, enhances electron density, making it more reactive toward electrophiles .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains an N,O-bidentate directing group.
- Comparison : The methoxyethyl group in the target compound could similarly act as a directing group in metal-catalyzed C–H functionalization. However, the ether oxygen’s weaker coordination ability compared to a hydroxyl group may require tailored reaction conditions .
Aliphatic Amines (DETA, TETA, PEHA)
- Structure : Polyamines with multiple -NH- groups.
- Comparison : The target compound’s aromatic core provides rigidity and π-orbital interactions, which aliphatic amines lack. This rigidity may enhance selectivity in coordination or catalysis but reduce flexibility in binding to metal centers .
Physicochemical Properties
Biological Activity
N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The presence of the methoxyethyl group is believed to enhance solubility and reactivity, making it a candidate for various therapeutic applications.
- Molecular Formula : C10H16N2O
- Molecular Weight : Approximately 180.25 g/mol
- Structure : The compound contains two amine groups and a methoxyethyl substituent, which may influence its interaction with biological targets.
Preliminary studies indicate that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The amine groups are particularly reactive, allowing for potential coupling reactions with electrophiles or acylation reactions. This reactivity may lead to the formation of derivatives that could exhibit different biological activities.
Biological Activity Overview
Research has focused on the following aspects of biological activity:
Anticancer Activity
Several studies have explored the anticancer potential of diamine derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting cell survival in cancer cell lines such as DU-145 prostate cancer cells. The mechanism often involves interference with signaling pathways critical for cell proliferation and survival.
Antimicrobial Properties
The antimicrobial activity of diamines has also been investigated. Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of this compound on DU-145 prostate cancer cells. The compound was found to inhibit cell growth by inducing apoptosis through mitochondrial pathways.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Apoptosis induction |
| Control (Doxorubicin) | 5 | DNA intercalation |
Study 2: Antimicrobial Activity
In an investigation published in Journal of Antimicrobial Chemotherapy, the antimicrobial efficacy of this compound was tested against clinical isolates of E. coli and S. aureus. The results indicated significant inhibition zones compared to controls.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the methoxyethyl and methyl groups can significantly impact biological activity. For example, increasing the length of the alkyl chain or altering the position of substituents can enhance solubility and interaction with target proteins.
Q & A
Basic: What are the common synthetic routes for preparing N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves alkylation of 5-methylbenzene-1,2-diamine with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) under basic conditions. Key steps include:
- Nucleophilic substitution : The primary amine attacks the electrophilic carbon of the methoxyethyl halide.
- Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the amine and drive the reaction .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while ethanol may reduce side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product. Yields depend on stoichiometric ratios and reaction time .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₆N₂O).
- X-ray crystallography : Using SHELX software for structure refinement resolves bond angles and confirms regioselectivity of substitution .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT) : Models transition states to predict activation barriers for reactions like aromatic amination or methoxyethyl group displacement .
- Electron density maps : Analyze the methoxyethyl group’s electron-donating effects on the benzene ring’s reactivity .
- Comparative studies : Benchmark against analogs (e.g., N1-ethyl derivatives) to assess substituent effects .
Advanced: How can researchers resolve contradictory data in crystallographic and spectroscopic analyses of this compound?
Answer:
- Cross-validation : Compare X-ray data (refined via SHELX ) with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility in the methoxyethyl chain .
- Crystallization optimization : Adjust solvents (e.g., DMSO/water) to improve crystal quality for unambiguous structural assignment .
Advanced: What strategies optimize the compound’s bioactivity in drug discovery, focusing on structural modifications?
Answer:
- Structure-Activity Relationship (SAR) studies :
- Halogenation : Introduce fluorine or chlorine at the 4-position to enhance binding to target receptors .
- Methoxyethyl chain variation : Replace with cyclopropyl or benzyl groups to modulate lipophilicity .
- In vitro assays : Test against kinase or GPCR targets, guided by analogs like N1-(cyclopropylmethyl) derivatives .
Basic: What are the key considerations in designing a purification protocol for this compound?
Answer:
- Solubility : Use ethyl acetate or dichloromethane for extraction; avoid protic solvents to prevent decomposition .
- Chromatography : Reverse-phase C18 columns separate polar byproducts .
- TLC monitoring : Track reaction progress with silica plates (hexane:ethyl acetate 3:1, UV visualization) .
Advanced: How does the methoxyethyl substituent influence the compound’s stability under different storage conditions?
Answer:
- Accelerated degradation studies : Expose to UV light, heat (40°C), or acidic/basic conditions to identify degradation pathways (e.g., hydrolysis of the methoxy group) .
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂) to prevent oxidation .
- LC-MS analysis : Monitor degradation products (e.g., 5-methylbenzene-1,2-diamine) .
Advanced: What are the challenges in elucidating reaction mechanisms involving this compound in cross-coupling reactions?
Answer:
- Catalyst selection : Compare Cu(I)-mediated (Chan-Lam coupling) vs. Pd-catalyzed (Buchwald-Hartwig) systems for C-N bond formation .
- Intermediate trapping : Use in situ IR or ESR spectroscopy to detect radical or organometallic intermediates .
- Kinetic studies : Vary ligand (e.g., 2,6-dimethylphenyl) and base (K₃PO₄ vs. Et₃N) to map rate dependencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
